molecular formula C17H14O6 B12797265 Aflatoxicol B CAS No. 61740-00-9

Aflatoxicol B

Cat. No.: B12797265
CAS No.: 61740-00-9
M. Wt: 314.29 g/mol
InChI Key: WYIWLDSPNDMZIT-MRAOVIAESA-N
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Description

Aflatoxicol B is a secondary metabolite produced by certain species of the Aspergillus fungus, particularly Aspergillus flavus and Aspergillus parasiticus. It is a derivative of aflatoxin B1, one of the most potent mycotoxins known to date. Aflatoxins are known for their toxic and carcinogenic properties, posing significant health risks to humans and animals when ingested through contaminated food sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxicol B typically involves the reduction of aflatoxin B1. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) under mild conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The process involves cultivating Aspergillus species under specific conditions that promote the production of aflatoxins, followed by extraction and purification of this compound .

Chemical Reactions Analysis

Types of Reactions: Aflatoxicol B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aflatoxicol B is primarily used in scientific research to study the toxicological effects of aflatoxins. Its applications include:

Mechanism of Action

Aflatoxicol B exerts its effects primarily through its interaction with cellular macromolecules such as DNA and proteins. It forms adducts with DNA, leading to mutations and potentially causing cancer. The compound also generates reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components. The primary molecular targets include liver cells, where it can induce hepatotoxicity and carcinogenesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its reduced form compared to aflatoxin B1, which makes it less reactive but still toxic. Its study helps in understanding the metabolic pathways and detoxification processes of aflatoxins in biological systems .

Properties

CAS No.

61740-00-9

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

(3S,7R,16R)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3/t8-,9+,17+/m0/s1

InChI Key

WYIWLDSPNDMZIT-MRAOVIAESA-N

Isomeric SMILES

COC1=C2C3=C([C@@H](CC3)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1

Origin of Product

United States

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